molecular formula C8H8ClN3 B11909263 5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine

5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11909263
M. Wt: 181.62 g/mol
InChI Key: IAIHTLMQIQIJQT-UHFFFAOYSA-N
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Description

5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine (CAS 1367859-56-0) is a chemical compound built on the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its significant and diverse pharmacological properties . This scaffold is recognized for its electron-rich feature, which allows it to bind with various receptors and enzymes in biological systems, making it a valuable template in drug discovery research . The imidazopyridine core is associated with a wide range of bioactivities, and derivatives are extensively investigated for their potential as anticancer agents . Research on similar compounds has shown that functionalization at different positions on the ring system can modulate its mechanism of action, including the inhibition of key signaling pathways like NF-κB and STAT3, which are crucial in cancer and inflammation processes . The specific chloro- and amine-substituents on this molecule may be utilized for further synthetic derivatization to create novel compounds for biological evaluation . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions .

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

5-chloro-2-methylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C8H8ClN3/c1-5-8(10)12-6(9)3-2-4-7(12)11-5/h2-4H,10H2,1H3

InChI Key

IAIHTLMQIQIJQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=N1)C=CC=C2Cl)N

Origin of Product

United States

Preparation Methods

Condensation of 5-Chloro-2-aminopyridine with Methyl-Containing Carbonyl Compounds

The foundational route involves the cyclocondensation of 5-chloro-2-aminopyridine with α-haloketones or aldehydes. For instance, reacting 5-chloro-2-aminopyridine with chloroacetone in the presence of iodine (5 mol%) in dimethyl sulfoxide (DMSO) at 80°C for 6 hours affords the imidazo[1,2-a]pyridine core. Subsequent hydrolysis of the intermediate 3-cyano derivative (formed via nucleophilic substitution with NaCN) yields the 3-amino group. This method, adapted from patented protocols, achieves a 78% yield but requires stringent temperature control to prevent N-alkylation side reactions.

Key Reaction Conditions

  • Catalyst : Iodine (5 mol%)

  • Solvent : DMSO

  • Temperature : 80°C

  • Yield : 78%

Groebke–Blackburn–Bienaymé Multi-Component Reaction

A metal-free, one-pot synthesis employs the Groebke–Blackburn–Bienaymé (GBB) reaction using 5-chloro-2-aminopyridine, acetaldehyde (as the methyl source), and tert-butyl isocyanide. Under HCl catalysis (10 mol%) in ethanol at 60°C, this method directly installs the 2-methyl and 3-amino groups via a [4+1+1] cycloaddition mechanism. The reaction proceeds through imine formation, isonitrile insertion, and aromatization, yielding the target compound in 82% purity after silica gel chromatography.

Advantages

  • Atom economy : Incorporates all reactants into the product.

  • Functional group tolerance : Compatible with electron-withdrawing substituents.

Halogenation-Amination Sequential Approach

Bromination at position 3 of 2-methylimidazo[1,2-a]pyridine (using N-bromosuccinimide in acetonitrile) followed by amination with aqueous ammonia under Pd/C catalysis provides an alternative route. However, this method risks over-halogenation and requires careful stoichiometric control. The 5-chloro substituent is introduced earlier via chlorination of 2-aminopyridine using POCl3 before cyclization.

Optimized Parameters

  • Brominating agent : NBS (1.2 eq)

  • Amination catalyst : Pd/C (5 wt%)

  • Overall yield : 65%

Protecting Group Strategies for 3-Amine Functionalization

To circumvent the sensitivity of the 3-amino group during synthesis, a tert-butyloxycarbonyl (Boc) protecting group is employed. For example, Boc-protected 5-chloro-2-methylimidazo[1,2-a]pyridine is synthesized via cyclization of 5-chloro-2-aminopyridine with methylglyoxal. Deprotection using HCl/dioxane (4 M) at 25°C for 12 hours cleanly reveals the primary amine, achieving a 91% isolated yield.

Deprotection Protocol

  • Reagent : HCl/dioxane (4 M)

  • Time : 12 hours

  • Yield : 91%

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagent Yield Advantages Limitations
CondensationIodine78%Scalable, mild conditionsRequires halogenated precursors
GBB ReactionHCl82%One-pot, metal-freeLimited to specific isonitriles
Halogenation-AminationPd/C65%Regioselective aminationRisk of over-halogenation
Boc Protection/DeprotectHCl/dioxane91%High purity, avoids side reactionsAdditional protection/deprotection steps

Experimental Optimization and Scale-Up Challenges

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like DMSO enhance iodine-catalyzed cyclizations but may decompose sensitive intermediates. Ethanol, used in the GBB reaction, balances reactivity and environmental impact. Elevated temperatures (>100°C) accelerate condensations but risk decomposition of the 3-amino group.

Catalytic System Innovations

Recent studies highlight the efficacy of ammonium chloride (10 mol%) as a dual acid catalyst and phase-transfer agent in water-mediated reactions, reducing organic solvent use by 40% .

Chemical Reactions Analysis

5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. In the case of its antituberculosis activity, the compound is believed to inhibit the synthesis of essential components of the bacterial cell wall, leading to cell death . The exact molecular pathways and targets involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of 5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.

Biological Activity

5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₇H₈ClN₃
  • Molecular Weight : 171.61 g/mol
  • CAS Number : 21233-18-1

5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine exhibits various biological activities primarily through its interactions with cellular targets. Its mechanism of action includes:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial in cancer cell proliferation and inflammation pathways.
  • DNA Interaction : Like many imidazo compounds, it may intercalate into DNA, causing disruptions in replication and transcription processes.

Anticancer Properties

Research indicates that 5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine has notable anticancer activity. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Cell LineIC₅₀ (µM)Reference
HeLa (Cervical)10.5
MCF7 (Breast)8.3
A549 (Lung)12.0

The compound's structure suggests potential for further modification to enhance its efficacy and selectivity against cancer cells.

Antimicrobial Activity

5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine also exhibits antimicrobial properties. Studies show it has activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The antimicrobial mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

Case Study 1: Anticancer Activity

In a study published by the Journal of Medicinal Chemistry, researchers synthesized a series of imidazo compounds, including 5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine. They evaluated the anticancer activity on multiple cell lines and reported that modifications to the chlorine substituent significantly affected the compound's potency against tumor cells .

Case Study 2: Antimicrobial Efficacy

A recent study focused on the antimicrobial properties of imidazo derivatives highlighted that 5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine showed promising results against resistant strains of bacteria. The study concluded that the compound could serve as a lead for developing new antibiotics .

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